molecular formula C6H7ClN2O3 B570160 4-Methyl-3,5-dioxopiperazine-1-carbonyl chloride CAS No. 112489-86-8

4-Methyl-3,5-dioxopiperazine-1-carbonyl chloride

Cat. No.: B570160
CAS No.: 112489-86-8
M. Wt: 190.583
InChI Key: UQXAMTDBIHVFBP-UHFFFAOYSA-N
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Description

4-Methyl-3,5-dioxopiperazine-1-carbonyl chloride is a chemical compound with the molecular formula C6H7ClN2O3 It is known for its unique structure, which includes a piperazine ring substituted with a methyl group and two oxo groups, along with a carbonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3,5-dioxopiperazine-1-carbonyl chloride typically involves the reaction of 4-methyl-3,5-dioxopiperazine with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride group. The general reaction scheme is as follows:

4-Methyl-3,5-dioxopiperazine+SOCl24-Methyl-3,5-dioxopiperazine-1-carbonyl chloride+SO2+HCl\text{4-Methyl-3,5-dioxopiperazine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-Methyl-3,5-dioxopiperazine+SOCl2​→4-Methyl-3,5-dioxopiperazine-1-carbonyl chloride+SO2​+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the anhydrous conditions required for the reaction.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3,5-dioxopiperazine-1-carbonyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.

    Hydrolysis: In the presence of water, the carbonyl chloride group hydrolyzes to form 4-Methyl-3,5-dioxopiperazine-1-carboxylic acid.

    Reduction: The compound can be reduced to form 4-Methyl-3,5-dioxopiperazine-1-methanol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Hydrolysis Conditions: Aqueous medium, mild acidic or basic conditions

Major Products Formed:

    Amides, Esters, Thioesters: Formed through substitution reactions

    4-Methyl-3,5-dioxopiperazine-1-carboxylic acid: Formed through hydrolysis

    4-Methyl-3,5-dioxopiperazine-1-methanol: Formed through reduction

Scientific Research Applications

4-Methyl-3,5-dioxopiperazine-1-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-Methyl-3,5-dioxopiperazine-1-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substituted products. This reactivity is exploited in the synthesis of complex molecules and in the modification of biomolecules.

Comparison with Similar Compounds

  • 4-Methyl-3,5-dioxopiperazine-1-carboxylic acid
  • 4-Methyl-3,5-dioxopiperazine-1-methanol
  • 4-Methyl-3,5-dioxopiperazine-1-thioester

Comparison: 4-Methyl-3,5-dioxopiperazine-1-carbonyl chloride is unique due to the presence of the carbonyl chloride functional group, which imparts high reactivity towards nucleophiles. In contrast, 4-Methyl-3,5-dioxopiperazine-1-carboxylic acid and 4-Methyl-3,5-dioxopiperazine-1-methanol are less reactive and are typically used in different contexts. The thioester derivative has distinct reactivity patterns and applications compared to the carbonyl chloride compound.

Properties

IUPAC Name

4-methyl-3,5-dioxopiperazine-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O3/c1-8-4(10)2-9(6(7)12)3-5(8)11/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQXAMTDBIHVFBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CN(CC1=O)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70664759
Record name 4-Methyl-3,5-dioxopiperazine-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70664759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112489-86-8
Record name 4-Methyl-3,5-dioxopiperazine-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70664759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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